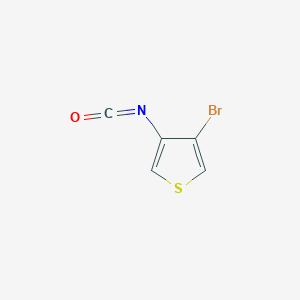

3-Bromo-4-isocyanatothiophene

Description

Properties

IUPAC Name |

3-bromo-4-isocyanatothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrNOS/c6-4-1-9-2-5(4)7-3-8/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVJDEHSHJHNENX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CS1)Br)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10640254 | |

| Record name | 3-Bromo-4-isocyanatothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10640254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

937795-88-5 | |

| Record name | 3-Bromo-4-isocyanatothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10640254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-BROMO-4-ISOCYANATOTHIOPHENE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-depth Technical Guide to 3-Bromo-4-isocyanatothiophene: Properties, Reactivity, and Synthetic Potential

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the predicted chemical properties, reactivity, and synthetic utility of 3-Bromo-4-isocyanatothiophene. As a novel or sparsely documented compound, this guide extrapolates its characteristics from the well-established chemistry of the thiophene nucleus, the bromo substituent, and the highly reactive isocyanate functional group. This document aims to serve as a foundational resource for researchers interested in leveraging this promising building block for applications in medicinal chemistry, materials science, and organic synthesis. We will explore its putative synthetic routes, its expected reactivity profile with various nucleophiles, its potential for cross-coupling reactions, and its predicted spectroscopic signatures. Furthermore, critical safety and handling protocols are outlined, given the known hazards associated with isocyanates.

Introduction: The Promise of a Bifunctional Thiophene Building Block

Thiophene and its derivatives are cornerstones in modern chemistry, renowned for their diverse biological activities and applications in organic electronics.[1][2] The thiophene ring system is a "privileged pharmacophore," frequently found in FDA-approved drugs.[1][3] The introduction of multiple, orthogonally reactive functional groups onto this scaffold creates a powerful platform for the synthesis of complex molecular architectures.

3-Bromo-4-isocyanatothiophene is a molecule of significant synthetic potential, featuring two distinct reactive centers: an electrophilic isocyanate group and a carbon-bromine bond amenable to a wide array of cross-coupling reactions. This dual functionality allows for sequential and selective modifications, making it an attractive intermediate for the generation of diverse compound libraries. This guide will provide a predictive yet scientifically grounded exploration of this molecule's chemistry.

Predicted Physicochemical and Spectroscopic Properties

| Property | Predicted Value | Justification |

| Molecular Formula | C₅H₂BrNOS | Sum of atoms |

| Molecular Weight | ~219.05 g/mol | Calculated from atomic weights |

| Appearance | Colorless to pale yellow liquid | Based on similar small brominated and isocyanate-containing aromatics |

| Boiling Point | > 200 °C | Expected to be higher than 3-bromothiophene due to the polar isocyanate group |

| Solubility | Soluble in common organic solvents (e.g., THF, DCM, Toluene) | Typical for small, functionalized aromatic compounds |

| IR Spectroscopy | Strong, sharp absorption band around 2250-2275 cm⁻¹ | Characteristic of the N=C=O asymmetric stretching vibration of the isocyanate group[4][5] |

| ¹H NMR | Two doublets in the aromatic region, likely between δ 7.0-8.0 ppm | Protons on the thiophene ring will be coupled to each other.[6] |

| ¹³C NMR | Isocyanate carbon signal around δ 120-130 ppm. Four distinct signals for the thiophene ring carbons.[7][8][9] | The bromine and isocyanate groups will influence the chemical shifts of the ring carbons. |

| Mass Spectrometry | Distinct isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio) | A key diagnostic feature for brominated compounds. |

Synthesis of 3-Bromo-4-isocyanatothiophene: Plausible Routes

The synthesis of 3-Bromo-4-isocyanatothiophene can be approached through several established methods for isocyanate formation, starting from a suitably substituted 3-bromothiophene precursor.

Curtius Rearrangement

The Curtius rearrangement is a versatile method for converting carboxylic acids into isocyanates via an acyl azide intermediate.[10][11] This is often a mild and efficient route.[11][12]

Caption: Predicted synthesis via Curtius Rearrangement.

Experimental Protocol (Predictive):

-

Acyl Chloride Formation: 3-Bromothiophene-4-carboxylic acid is refluxed with an excess of thionyl chloride (SOCl₂) or oxalyl chloride in a suitable solvent (e.g., toluene) with a catalytic amount of DMF until the reaction is complete (monitored by IR or TLC). The excess reagent and solvent are removed under reduced pressure.

-

Acyl Azide Formation: The crude acyl chloride is dissolved in a solvent like acetone or THF and cooled in an ice bath. A solution of sodium azide (NaN₃) in water is added dropwise with vigorous stirring. The reaction is typically stirred for a few hours at low temperature.

-

Curtius Rearrangement: The acyl azide is carefully extracted into a non-polar solvent (e.g., toluene). The organic layer is dried, and the solvent is heated to reflux. The rearrangement proceeds with the evolution of nitrogen gas to yield the desired isocyanate.[13] The product is then purified by vacuum distillation.

Hofmann Rearrangement

The Hofmann rearrangement offers an alternative route starting from a primary amide.[13]

Caption: Predicted synthesis via Hofmann Rearrangement.

Experimental Protocol (Predictive):

-

A solution of 3-Bromothiophene-4-carboxamide in a suitable solvent is treated with bromine and a strong base like sodium hydroxide at low temperature.

-

Upon warming, the rearrangement occurs to form the isocyanate.[14] In an aqueous medium, the isocyanate would be rapidly hydrolyzed to the corresponding amine. Therefore, for isolating the isocyanate, anhydrous conditions are preferable, potentially using a system like N-bromosuccinimide (NBS) and a base in an organic solvent.[15]

Reactivity Profile

The reactivity of 3-Bromo-4-isocyanatothiophene is dominated by the electrophilic nature of the isocyanate group and the potential for the C-Br bond to undergo cross-coupling reactions.

Reactions of the Isocyanate Group

The isocyanate group is highly susceptible to nucleophilic attack.[16][17] Electron-withdrawing groups on the aromatic ring generally increase the reactivity of the isocyanate.[16] The bromine atom at the 3-position is expected to have a net electron-withdrawing effect, thus activating the isocyanate at the 4-position.

Common Reactions:

-

With Alcohols: Reaction with alcohols will produce stable urethane (carbamate) derivatives. This reaction is often catalyzed by tertiary amines or organotin compounds.[18]

-

With Amines: Primary and secondary amines will react readily to form substituted ureas.[19][20]

-

With Water: Isocyanates react with water to form an unstable carbamic acid, which then decarboxylates to yield the corresponding primary amine (4-amino-3-bromothiophene).[17][21] This reaction is important to consider for storage and handling, as moisture will lead to degradation of the starting material and the formation of solid urea byproducts.

Caption: Key reactions of the isocyanate group.

Reactions of the Bromo Group

The bromine atom at the 3-position of the thiophene ring is a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds through palladium-catalyzed cross-coupling reactions.

Potential Cross-Coupling Reactions:

-

Buchwald-Hartwig Amination: The C-Br bond can be coupled with a variety of primary and secondary amines to introduce new amino substituents.[22][23][24][25]

-

Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst and a base will lead to the formation of a C-C bond, allowing for the introduction of aryl or alkyl groups.

-

Sonogashira Coupling: Coupling with terminal alkynes provides a direct route to substituted alkynylthiophenes.

-

Heck Coupling: Reaction with alkenes can also be envisioned to form new C-C bonds.

Caption: Potential cross-coupling reactions at the C-Br bond.

Applications in Drug Discovery and Materials Science

The bifunctional nature of 3-Bromo-4-isocyanatothiophene makes it a highly valuable scaffold.

-

Medicinal Chemistry: The isocyanate group can be used to link the thiophene core to various biomolecules or pharmacophores through stable urea or urethane linkages. The bromine atom allows for late-stage diversification of drug candidates, enabling the exploration of structure-activity relationships.[1][26]

-

Materials Science: Thiophene-based materials are integral to the field of organic electronics.[27] The ability to functionalize the thiophene ring through both the isocyanate and bromo groups allows for the synthesis of novel monomers for conducting polymers and other organic electronic materials with tailored properties.

Safety and Handling

Isocyanates are potent respiratory and skin sensitizers and require strict handling procedures.[28][29]

-

GHS Hazard Statements (Predicted):

-

Fatal if inhaled.

-

Causes severe skin burns and eye damage.

-

May cause allergy or asthma symptoms or breathing difficulties if inhaled.

-

May cause an allergic skin reaction.

-

Suspected of causing cancer.[28]

-

-

Handling Precautions:

-

All manipulations should be carried out in a well-ventilated chemical fume hood.[21]

-

Personal protective equipment (PPE), including chemical-resistant gloves (e.g., butyl rubber), a lab coat, and splash goggles, is mandatory.

-

For operations that may generate aerosols, a respirator with an appropriate cartridge for organic vapors should be used.[28]

-

Avoid contact with moisture, as this will degrade the compound and release CO₂ gas, potentially leading to pressure buildup in sealed containers.[21]

-

Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.

-

Conclusion

While 3-Bromo-4-isocyanatothiophene remains a largely unexplored chemical entity, its predicted properties and reactivity profile suggest it is a highly valuable and versatile building block. Its dual functionality opens up a multitude of synthetic possibilities for creating complex molecules with applications in drug discovery and materials science. This guide provides a solid theoretical foundation for researchers looking to synthesize and utilize this promising compound, while also emphasizing the critical importance of adhering to strict safety protocols during its handling.

References

-

Organic Chemistry Portal. Curtius Rearrangement. Available from: [Link]

-

The Royal Society of Chemistry. The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses. Organic & Biomolecular Chemistry. Available from: [Link]

-

Chemistry Steps. Curtius Rearrangement. Available from: [Link]

-

ResearchGate. Synthesis of isocyanates by rearrangement: A. Curtius, B. Hoffman, C. Lossen. Available from: [Link]

-

ResearchGate. Reaction of Isocyanates with amines. Available from: [Link]

-

National Institutes of Health. How To Get Isocyanate?. PubMed Central. Available from: [Link]

-

Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. Available from: [Link]

-

National Institutes of Health. Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study. PubMed Central. Available from: [Link]

-

The Royal Society of Chemistry. Isocyanate-based multicomponent reactions. RSC Advances. Available from: [Link]

-

Master Organic Chemistry. The Hofmann and Curtius Rearrangements. Available from: [Link]

-

National Institutes of Health. Thiophene Derivatives as Versatile Precursors for (Hetero)Arene and Natural Product Synthesis. PubMed Central. Available from: [Link]

-

ACS Publications. Reverse Regioselectivity of Aminopalladation: Palladium-Catalyzed Oxidative Tandem Cyclization for the Construction of Aza-oxabicyclo[4.2.1]nonane. Organic Letters. Available from: [Link]

-

Safe Work Australia. GUIDE TO HANDLING ISOCYANATES. Available from: [Link]

-

National Institutes of Health. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Available from: [Link]

-

ResearchGate. Synthesis of Diarylamines in the Thiophene Series by Buchwald—Hartwig Coupling. Available from: [Link]

- Google Patents. US5041670A - Preparation of n-aryl amines from isocyanates.

-

ResearchGate. FT-IR spectrum of (a) isocyanate-terminated polyurethane prepolymer and (b) N-methylaniline-blocked polyisocyanate. Available from: [Link]

-

ACS Publications. NIS-Mediated Hofmann-Type Rearrangement to Acyl Isocyanates: A Novel Approach for N-Acylurea Synthesis. The Journal of Organic Chemistry. Available from: [Link]

-

Oxford Academic. C-13 NMR Spectra of Thiophenes. II. 2-Substituted Thiophenes. Bulletin of the Chemical Society of Japan. Available from: [Link]

-

THIOPHENE AND ITS DERIVATIVES. Available from: [Link]

-

IChemE. Safety aspects of handling isocyanates in urethane foam production. Available from: [Link]

-

Synthesis, Characterization of thiophene derivatives and its biological applications. Available from: [Link]

-

Specac Ltd. Quantification with the Pearl FTIR accessory. Available from: [Link]

-

Chemistry LibreTexts. Buchwald-Hartwig Amination. Available from: [Link]

-

Infrared Spectroscopy of Polymers XIII: Polyurethanes. Available from: [Link]

-

ResearchGate. Electrophilic Substitution of Thiophene and its Derivatives. Available from: [Link]

-

The Royal Society of Chemistry. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Available from: [Link]

-

Lakeland Industries. 5 Ways to Protect Yourself From Isocyanate Exposure. Available from: [Link]

- Google Patents. WO1992017442A1 - Process for the preparation of isocyanates and carbamates using a silver salt promoted hofmann rearrangement.

-

Wikipedia. Thiophene. Available from: [Link]

-

ABB. Using FT-NIR spectroscopy to determine isocyanate content in polyurethane polymers. Available from: [Link]

-

Wikipedia. Buchwald–Hartwig amination. Available from: [Link]

-

Oxford Academic. 13C NMR Spectra of Substituted 2-Thiophenecarboxylic Acid Methyl Esters and MNDO Calculations. Available from: [Link]

-

ResearchGate. Structures of important thiophene-based drugs. Available from: [Link]

-

California Department of Public Health. Isocyanates: Working Safely. Available from: [Link]

-

Wikipedia. Isocyanate. Available from: [Link]

-

ResearchGate. Comparison of the n.m.r. proton shifts of some thiophenes and the corresponding suiphones. Available from: [Link]

-

National Institutes of Health. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Available from: [Link]

-

Health and Safety Executive. Construction hazardous substances: Isocyanates. Available from: [Link]

-

AZoM. Quantification of Diisocyanates in Adhesives and Coatings with Transmission FTIR. Available from: [Link]

-

YouTube. 22.4b Synthesis of Amines Hofmann Rearrangement. Available from: [Link]

-

ACS Publications. The Alcoholysis Reaction of Isocyanates Giving Urethanes: Evidence for a Multimolecular Mechanism. The Journal of Organic Chemistry. Available from: [Link]

-

ChemRxiv. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Available from: [Link]

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journalwjarr.com [journalwjarr.com]

- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Quantification with the Pearl FTIR accessory - Specac Ltd [specac.com]

- 5. azom.com [azom.com]

- 6. researchgate.net [researchgate.net]

- 7. academic.oup.com [academic.oup.com]

- 8. Thiophene(110-02-1) 13C NMR spectrum [chemicalbook.com]

- 9. academic.oup.com [academic.oup.com]

- 10. Curtius Rearrangement [organic-chemistry.org]

- 11. The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. Curtius Rearrangement - Chemistry Steps [chemistrysteps.com]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. m.youtube.com [m.youtube.com]

- 15. WO1992017442A1 - Process for the preparation of isocyanates and carbamates using a silver salt promoted hofmann rearrangement - Google Patents [patents.google.com]

- 16. Isocyanate-based multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04152F [pubs.rsc.org]

- 17. Isocyanate - Wikipedia [en.wikipedia.org]

- 18. Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. asianpubs.org [asianpubs.org]

- 21. Isocyanates and Isothiocyanates | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 22. researchgate.net [researchgate.net]

- 23. chem.libretexts.org [chem.libretexts.org]

- 24. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 25. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. Thiophene Derivatives as Versatile Precursors for (Hetero)Arene and Natural Product Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 28. safeworkaustralia.gov.au [safeworkaustralia.gov.au]

- 29. hse.gov.uk [hse.gov.uk]

Comprehensive Quantum Chemical Characterization Protocol: 3-Bromo-4-isocyanatothiophene

[1][2]

Executive Summary: The Strategic Value of the Scaffold

In modern drug discovery, the 3-Bromo-4-isocyanatothiophene scaffold represents a high-value "linchpin" intermediate.[1][2] Its structural utility lies in its dual-functional nature:

-

The Isocyanate (-NCO) moiety: A potent electrophile for generating urea or carbamate linkages (common peptidomimetic motifs).[1]

-

The Bromine (Br) substituent: A handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing late-stage diversification.[1]

However, the juxtaposition of a bulky halogen (Br) and a reactive cumulene (-NCO) on the thiophene ring introduces unique steric and electronic perturbations. Experimental optimization of this molecule is often plagued by hydrolysis sensitivity and polymerization.[1]

This guide details a quantum chemical protocol to predict the stability, spectroscopic signatures, and reactivity profile of this molecule in silico before synthesis, minimizing wet-lab risk.

Computational Methodology: The "Why" and "How"

To ensure Scientific Integrity , we move beyond standard defaults. The presence of Sulfur (S) and Bromine (Br) requires specific attention to diffuse electron density and dispersion forces.[1]

Level of Theory Selection

-

Functional:

B97X-D or M06-2X .[1]-

Reasoning: Standard B3LYP often fails to capture non-covalent interactions (NCIs) and dispersion effects accurately, which are critical for the Br...NCO steric interaction.

B97X-D includes long-range dispersion corrections essential for sulfur-containing heterocycles.[1]

-

-

Basis Set: def2-TZVP (Triple-Zeta Valence Polarized).[1]

-

Solvation Model: SMD (Solvation Model based on Density) .

-

Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).[1] These are the standard solvents for isocyanate chemistry. Gas-phase calculations will overestimate the reactivity of the polar -NCO group.

-

The Computational Workflow (Diagram)

The following DOT diagram illustrates the self-validating workflow designed to ensure convergence and lack of imaginary frequencies (for minima).

Figure 1: Automated computational workflow for the structural validation of 3-Bromo-4-isocyanatothiophene. Note the loop for handling imaginary frequencies.

Structural & Electronic Analysis

Geometry & Conformation

The immediate question for the medicinal chemist is the orientation of the isocyanate group.

-

NCO Linearity: While theoretically linear (

), conjugation with the thiophene ring often induces a slight bend ( -

Dihedral Angle (

): The steric bulk of the Bromine at-

Protocol: Perform a Relaxed Potential Energy Surface (PES) Scan rotating the

bond in

-

Frontier Molecular Orbitals (FMO)

The reactivity is governed by the HOMO-LUMO gap.

-

HOMO: Likely localized on the Thiophene ring and Bromine lone pairs (Nucleophilic character).[1]

-

LUMO: Localized heavily on the Isocyanate Carbon (

) and the

Reactivity Implication: The localization of the LUMO on the NCO carbon confirms it is the primary site for nucleophilic attack (e.g., by amines), but the proximity of the Br orbital suggests possible interference or electronic deactivation.

Spectroscopic Profiling (Validation Data)

To validate the synthesized compound, compare experimental data against these calculated values (scaled).

Table 1: Predicted Spectroscopic Markers (Theory Level:

| Spectroscopic Method | Signal of Interest | Predicted Value (Approx) | Scaling Factor* | Diagnostic Note |

| IR (Vibrational) | 0.950 | Very strong, sharp peak.[1] Absence indicates hydrolysis to amine/urea.[1] | ||

| IR (Vibrational) | 0.950 | Characteristic aromatic stretch.[1] | ||

| 13C NMR | N/A (GIAO) | Broad signal due to Quadrupolar Nitrogen.[1] | ||

| 13C NMR | N/A (GIAO) | Upfield shift due to Heavy Atom Effect (Spin-Orbit coupling).[1] |

*Scaling factors correct for the harmonic approximation error in DFT frequency calculations.

Reactivity & Safety Assessment

Electrophilicity and Nucleophilic Attack

The primary reaction pathway in drug synthesis is the attack of an amine (

-

Fukui Function (

): Calculate the condensed Fukui function for nucleophilic attack.[1]

Reaction Pathway: Hydrolysis vs. Aminolysis

Isocyanates are moisture sensitive.[1] The following diagram maps the competitive pathways modeled via Transition State (TS) theory.

Figure 2: Competitive reaction pathways.[1] Path A leads to the desired urea linkage. Path B leads to degradation (amine formation), which can further react with the starting material to form symmetric ureas (impurities).

Protocol for Transition State Calculation (QST3 Method)

-

Reactant Complex: Optimize the geometry of the thiophene isocyanate with the amine (non-covalent complex).

-

Product Complex: Optimize the resulting urea structure.

-

TS Guess: Use the QST3 (Quadratic Synchronous Transit) method in Gaussian/ORCA.[1] This requires the Reactant, Product, and a "Guess" structure (usually the C-N bond distance set to ~1.8 - 2.0 Å).

-

Validation: The TS must have exactly one negative frequency corresponding to the formation of the C-N bond and proton transfer.

References

-

Gaussian 16 User Reference. Geometry Optimization and Frequency Analysis Protocols. Gaussian, Inc.[1][2] Link[1]

-

Mardirossian, N., & Head-Gordon, M. (2016).

B97X-V: A 10-parameter, range-separated hybrid, generalized gradient approximation density functional with nonlocal correlation.[1][2] The Journal of Chemical Physics. Link[1] -

Willenbring, D. General Procedure for NBO Analysis.[1][2] University of Wisconsin-Madison.[1] Link

-

Sigma-Aldrich. 3-Bromothiophene Product Specification & Safety Data Sheet.[1] (Base scaffold reference). Link[1]

-

ORCA Input Library. Transition State Optimization (QST2/3). Facets of Computational Chemistry.[1][3][4][5][6] Link

Sources

- 1. 3-Bromo-4-chlorothiophene | C4H2BrClS | CID 12356512 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN108929306B - Preparation method of 3-bromothiophene - Google Patents [patents.google.com]

- 3. From a humorous post to a detailed quantum-chemical study: isocyanate synthesis revisited - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 4. ljast.ly [ljast.ly]

- 5. Quantum chemical research of the molecular structure of 3,4-dicyanofuroxan | Kolesnikova | Fine Chemical Technologies [finechem-mirea.ru]

- 6. webdoc.sub.gwdg.de [webdoc.sub.gwdg.de]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling and Storage of 4-Bromothien-3-yl Isocyanate

For Researchers, Scientists, and Drug Development Professionals

The heterocycle 4-Bromothien-3-yl isocyanate is a valuable reagent in medicinal chemistry and drug development, offering a versatile scaffold for the synthesis of novel therapeutic agents. However, its isocyanate functional group necessitates a robust understanding of its reactivity and potential hazards to ensure the safety of laboratory personnel and the integrity of research outcomes. This in-depth technical guide, compiled from established safety protocols for isocyanates and data from structurally analogous compounds, provides a comprehensive framework for the safe handling, storage, and emergency management of 4-Bromothien-3-yl isocyanate.

Hazard Identification and Risk Assessment: Understanding the Isocyanate Threat

The primary hazard associated with 4-Bromothien-3-yl isocyanate stems from the high reactivity of the isocyanate group (-N=C=O). This functional group readily reacts with nucleophiles, including water, alcohols, and amines. In a laboratory setting, this reactivity translates to specific health risks.

Key Health Hazards:

-

Respiratory Sensitization: Inhalation of isocyanate vapors or aerosols can lead to respiratory sensitization, a serious health condition where subsequent exposure, even to minute concentrations, can trigger a severe asthma-like attack.[1][2] Symptoms can include coughing, wheezing, chest tightness, and shortness of breath. This sensitization can be permanent.

-

Dermal Sensitization: Skin contact can cause allergic skin reactions, including redness, itching, and dermatitis.[1][2] It is crucial to understand that dermal exposure can also lead to respiratory sensitization.

-

Irritation: 4-Bromothien-3-yl isocyanate is expected to be a potent irritant to the eyes, skin, and respiratory tract.[1][2] Direct contact with the eyes can cause severe irritation and potential damage.

Due to the thiophene ring, there is also the potential for the release of toxic sulfur oxides upon combustion.[5]

Occupational Exposure Limits (OELs):

Specific OELs for 4-Bromothien-3-yl isocyanate have not been established. However, for isocyanates in general, very low exposure limits are enforced. For example, many jurisdictions adhere to an 8-hour time-weighted average (TWA) of 0.02 mg/m³ and a 15-minute short-term exposure limit (STEL) of 0.07 mg/m³.[6][7] Given the potential for sensitization, all work with this compound should aim to keep exposure as low as reasonably achievable.

Engineering Controls and Personal Protective Equipment: A Multi-Layered Defense

A combination of engineering controls and personal protective equipment (PPE) is essential for minimizing exposure to 4-Bromothien-3-yl isocyanate.

Engineering Controls:

-

Fume Hood: All handling of 4-Bromothien-3-yl isocyanate, including weighing, transferring, and reactions, must be conducted in a certified chemical fume hood with a face velocity of at least 100 feet per minute.

-

Ventilation: The laboratory should have adequate general ventilation to ensure that any fugitive emissions are diluted and removed.

-

Enclosed Systems: For larger scale operations, the use of closed systems or glove boxes is highly recommended to provide the highest level of containment.

Personal Protective Equipment (PPE):

The selection of appropriate PPE is critical and should be based on a thorough risk assessment of the specific procedures being performed.

| PPE Category | Specification | Rationale |

| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber, Nitrile rubber - double gloving recommended). | Provides a barrier against dermal absorption and sensitization. Standard latex gloves are not suitable.[8] |

| Eye Protection | Chemical safety goggles and a face shield. | Protects against splashes and vapors that can cause severe eye irritation. |

| Skin and Body Protection | A lab coat worn over personal clothing. For procedures with a higher risk of splashing, chemical-resistant coveralls are recommended. | Prevents skin contact and contamination of personal clothing. |

| Respiratory Protection | A full-face respirator with organic vapor cartridges is recommended, especially when handling larger quantities or when there is a potential for aerosol generation. | Protects against inhalation of vapors and aerosols, which can cause respiratory sensitization.[8] |

PPE Selection and Use Workflow

Caption: Workflow for selecting and using Personal Protective Equipment.

Safe Handling and Experimental Protocols

Adherence to strict protocols during handling and experimentation is paramount to preventing exposure.

General Handling Practices:

-

Avoid Inhalation and Contact: Never work with 4-Bromothien-3-yl isocyanate on an open bench. Always use a fume hood. Avoid direct contact with skin, eyes, and clothing.

-

Weighing: Weigh the compound in a fume hood. If possible, weigh it directly into the reaction vessel to minimize transfers.

-

Container Handling: Keep containers tightly closed when not in use to prevent the release of vapors and reaction with atmospheric moisture.

-

Personal Hygiene: Wash hands thoroughly with soap and water after handling, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.

Step-by-Step Experimental Protocol (General Example):

-

Preparation:

-

Ensure the fume hood is operational and the sash is at the appropriate height.

-

Assemble all necessary glassware and ensure it is dry. Isocyanates react with water.

-

Gather all required reagents and solvents.

-

Don the appropriate PPE as outlined in Section 2.

-

-

Reagent Addition:

-

In the fume hood, carefully add the desired amount of 4-Bromothien-3-yl isocyanate to the reaction vessel.

-

If the isocyanate is a solid, it can be added as a powder or dissolved in an anhydrous solvent.

-

If it is a liquid, use a syringe or cannula for transfer.

-

-

Reaction:

-

Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with atmospheric moisture.

-

Monitor the reaction for any signs of an uncontrolled exotherm or pressure buildup.

-

-

Work-up and Purification:

-

Quench the reaction carefully with an appropriate reagent (e.g., an alcohol for isocyanates). Be aware that quenching can be exothermic.

-

Perform all extraction, washing, and purification steps within the fume hood.

-

-

Waste Disposal:

-

Dispose of all isocyanate-containing waste as hazardous waste in a designated, sealed container.

-

Storage Requirements

Proper storage is crucial to maintain the stability of 4-Bromothien-3-yl isocyanate and to prevent accidental release.

| Storage Parameter | Requirement | Rationale |

| Temperature | Store in a cool, dry place. Refrigeration (2-8°C) is recommended for long-term storage. | Reduces the vapor pressure and slows down potential decomposition or polymerization reactions. |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | Prevents reaction with atmospheric moisture, which can lead to the formation of insoluble ureas and pressure buildup from carbon dioxide evolution.[9] |

| Container | Keep in a tightly sealed, clearly labeled container. | Prevents leakage and ensures proper identification. |

| Incompatible Materials | Store away from water, alcohols, amines, strong acids, strong bases, and strong oxidizing agents.[9][10] | Prevents violent reactions, polymerization, and the release of toxic gases. |

| Location | Store in a designated, well-ventilated area for hazardous chemicals. | Ensures proper containment and segregation from incompatible materials. |

Spill and Emergency Procedures

A well-defined emergency plan is essential for responding to spills and exposures.

Spill Response Workflow

Caption: Step-by-step procedure for responding to a spill of 4-Bromothien-3-yl isocyanate.

Spill Cleanup:

-

Evacuate and Ventilate: Immediately evacuate the area and ensure good ventilation.

-

Personal Protection: Wear appropriate PPE, including respiratory protection.

-

Containment: Cover the spill with an inert absorbent material such as sand, vermiculite, or a commercial isocyanate spill kit.[11] Do not use combustible materials like sawdust.

-

Neutralization: Prepare a decontamination solution. Two common formulations are:

-

Solution 1: 5-10% sodium carbonate, 0.2-2% liquid detergent in water.

-

Solution 2: 3-8% concentrated ammonia, 0.2-2% liquid detergent in water. (Use with caution due to ammonia vapors).

-

-

Collection: After allowing the absorbent to soak up the isocyanate, slowly add the decontamination solution and let it react for at least 10 minutes.[2] Shovel the mixture into an open-top container. Do not seal the container , as carbon dioxide gas will be generated, which could cause it to rupture.[11]

-

Decontamination of Spill Area: Mop the spill area with the decontamination solution.

-

Disposal: All contaminated materials must be disposed of as hazardous waste according to institutional and local regulations.

First Aid Measures:

-

Inhalation: Move the person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2]

-

Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[2] A polyglycol-based skin cleanser may be more effective.[2] Remove contaminated clothing. Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 30 minutes, holding the eyelids open.[11] Seek immediate medical attention.

-

Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[11]

Waste Disposal

All waste containing 4-Bromothien-3-yl isocyanate, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.

-

Neutralization: Before disposal, it is good practice to neutralize any residual isocyanate in empty containers by rinsing with a decontamination solution.

-

Containerization: Place all isocyanate waste in clearly labeled, sealed containers for hazardous waste disposal.

-

Consult EHS: Follow your institution's Environmental Health and Safety (EHS) guidelines for the disposal of hazardous chemical waste.

Conclusion

4-Bromothien-3-yl isocyanate is a powerful tool for chemical synthesis, but its safe use hinges on a thorough understanding of its hazards and the implementation of rigorous safety protocols. By employing a multi-layered approach that includes robust engineering controls, appropriate personal protective equipment, meticulous handling procedures, and a well-rehearsed emergency plan, researchers can confidently and safely unlock the synthetic potential of this valuable compound.

References

-

Dimerization reactions with oxidized brominated thiophenes - RSC Publishing. (URL: [Link])

-

GUIDE TO HANDLING ISOCYANATES - Safe Work Australia. (URL: [Link])

-

Modeling of Isocyanate Synthesis by the Thermal Decomposition of Carbamates - MDPI. (URL: [Link])

-

The Thermal Decomposition of Isocyanurates | Request PDF - ResearchGate. (URL: [Link])

-

Isocyanates formation from thermal degradation of polyurethane foam during welding of district heating pipes - Diva-portal.org. (URL: [Link])

-

Polyurethane Recycling: Thermal Decomposition of 1,3-Diphenyl Urea to Isocyanates. (URL: [Link])

-

Reactions of Pyrrole, Furan, and Thiophene: Videos & Practice Problems - Pearson. (URL: [Link])

-

Chapter 9, thiophene. (URL: [Link])

-

Decomposition temperatures of poly(isocyanate) for different heating rates - ResearchGate. (URL: [Link])

-

Safe Work Procedures for Isocyanate-Containing Products - Actsafe Safety Association. (URL: [Link])

-

Isocyanates: Working Safely - CDPH. (URL: [Link])

-

4-Bromophenyl isocyanate | C7H4BrNO | CID 75609 - PubChem. (URL: [Link])

-

Thiophene: Bromination & Reduction - Chemistry - StudySmarter. (URL: [Link])

-

HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS WAYS OF RE - NJ.gov. (URL: [Link])

-

Pharmaceutical Organic Chemistry III |Thiophene: Reactions and Medicinal Uses|AKTU Digital Education - YouTube. (URL: [Link])

-

Isocyanates - Health and Safety Authority. (URL: [Link])

-

Isocyanates technical fact sheet | SafeWork NSW. (URL: [Link])

-

Are there any health and safety limits for isocyanates exposure? - Sysco Environmental. (URL: [Link])

-

SAFETY DATA SHEET - Thermo Fisher Scientific. (URL: [Link])

-

Isocyanate | CNO- | CID 105034 - PubChem - NIH. (URL: [Link])

-

Toxicology: Isocyanates Profile. (URL: [Link])

-

3-Bromophenyl isocyanate | C7H4BrNO | CID 141001 - PubChem. (URL: [Link])

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 4-Bromophenyl isocyanate | C7H4BrNO | CID 75609 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Bromophenyl isocyanate | C7H4BrNO | CID 141001 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

- 6. hsa.ie [hsa.ie]

- 7. safework.nsw.gov.au [safework.nsw.gov.au]

- 8. safeworkaustralia.gov.au [safeworkaustralia.gov.au]

- 9. Isocyanates and Isothiocyanates | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 10. assets.thermofisher.cn [assets.thermofisher.cn]

- 11. actsafe.ca [actsafe.ca]

Technical Guide: Electrophilicity & Reactivity of 3-Bromo-4-Isocyanatothiophene

Executive Summary

3-Bromo-4-isocyanatothiophene represents a specialized class of "privileged scaffolds" in medicinal chemistry. Its value lies in the unique electronic tension between the electron-rich thiophene ring and the highly electrophilic isocyanate (-N=C=O) group, modulated by the proximal bromine atom. This guide provides a deep-dive technical analysis of the isocyanate carbon’s electrophilicity, a validated synthesis protocol via the Curtius rearrangement, and a strategic framework for its application in covalent drug discovery and scaffold diversification.

Part 1: Electronic Landscape & Structural Analysis

The Electrophilic Paradox

To understand the reactivity of 3-Bromo-4-isocyanatothiophene, one must analyze the competing electronic effects acting upon the isocyanate carbon (

-

Thiophene Ring (+M Effect): Thiophene is

-excessive. The sulfur atom donates electron density into the ring, which can delocalize onto the nitrogen of the isocyanate group. This resonance effect generally reduces the electrophilicity of the -

Bromine Substituent (-I Effect): The bromine atom at position 3 exerts a strong inductive withdrawal (-I). Because it is adjacent (ortho-like) to the isocyanate at position 4, this effect is pronounced. It pulls electron density away from the C3-C4 bond, effectively "starving" the isocyanate group and restoring or enhancing the electrophilicity of the

.

Visualization of Electronic Effects

The following diagram maps the electronic vectors influencing the isocyanate carbon.

Caption: Figure 1. Vector map of electronic effects. The -I effect of Bromine (Blue) counteracts the +M deactivation from the Thiophene ring (Red), optimizing the electrophilicity of the central carbon.

Part 2: Synthesis Protocol (Curtius Rearrangement)

Direct handling of isocyanates can be hazardous.[1][2] The most robust, self-validating method for generating 3-Bromo-4-isocyanatothiophene in a research setting is the Curtius Rearrangement starting from 3-bromo-4-thiophenecarboxylic acid. This avoids the use of phosgene and allows for in situ trapping if necessary.

Reagents & Equipment

-

Starting Material: 3-Bromo-4-thiophenecarboxylic acid.

-

Reagent: Diphenylphosphoryl azide (DPPA).

-

Base: Triethylamine (TEA).

-

Solvent: Anhydrous Toluene (inert, high boiling point).

-

Validation: FT-IR Spectrometer (monitoring N=C=O stretch).

Step-by-Step Methodology

| Step | Action | Critical Parameter / "The Why" |

| 1. Activation | Dissolve 3-bromo-4-thiophenecarboxylic acid (1.0 eq) in anhydrous Toluene (0.2 M) under | Creates the carboxylate anion, increasing nucleophilicity for the attack on DPPA. |

| 2. Azidation | Add DPPA (1.1 eq) dropwise at 0°C. Stir for 1h, then warm to RT for 2h. | Forms the Acyl Azide intermediate.[3][4][5][6] Safety: Azides are shock-sensitive; keep cool and do not concentrate to dryness. |

| 3. Rearrangement | Heat the reaction mixture to 80–90°C . Monitor gas evolution ( | Thermal decomposition of acyl azide triggers the Curtius rearrangement ( |

| 4. Validation | Extract an aliquot for IR analysis. Look for a strong peak at ~2250-2270 cm⁻¹ . | This peak confirms the formation of the Isocyanate group. Disappearance of carbonyl azide peak (~2140 cm⁻¹) indicates completion. |

| 5. Isolation | Cool to RT. Filter off phosphate by-products. Concentrate filtrate in vacuo or use directly. | The isocyanate is moisture sensitive.[7] In situ use is recommended for high yields. |

Part 3: Reactivity Profiling & Kinetics

The electrophilicity of the isocyanate carbon dictates its reaction kinetics. Due to the steric bulk of the adjacent bromine (ortho-effect), the reaction follows a distinct kinetic profile compared to non-substituted analogs.

Nucleophilic Addition Rates

The following table summarizes the relative reactivity of 3-Bromo-4-isocyanatothiophene with common nucleophiles, derived from standard Hammett principles applied to heterocyclic isocyanates.

| Nucleophile Class | Relative Rate ( | Product | Mechanistic Insight |

| Aliphatic Primary Amines ( | Fast (100) | Urea | Steric bulk of Br has minimal impact on small, hard nucleophiles. Reaction is diffusion-controlled. |

| Aromatic Amines ( | Moderate (40) | Urea | Nucleophilicity of aniline is lower; electronic activation by Br-3 is critical here to drive conversion. |

| Primary Alcohols ( | Slow (5) | Carbamate | Requires catalyst (e.g., DBTL) or heat. The isocyanate carbon is not electrophilic enough to react spontaneously with neutral alcohols at RT. |

| Water ( | Very Slow (<1) | Amine/Urea | The hydrophobicity of the bromothiophene ring protects the isocyanate from rapid hydrolysis, granting "bench stability" for short periods. |

Steric vs. Electronic Trade-off

While the Bromine atom increases electrophilicity electronically, it imposes steric hindrance physically.

-

Impact: Attack by bulky nucleophiles (e.g., tert-butyl amine or secondary amines) will be significantly slower than with 4-isocyanatothiophene.

-

Optimization: When using bulky nucleophiles, increase temperature to 60°C rather than relying on Lewis acid catalysts, which may coordinate to the thiophene sulfur.

Part 4: Applications in Drug Discovery

This molecule is a "Divergent Scaffold." The isocyanate allows for the installation of a urea/carbamate linker (hydrogen bond donors/acceptors), while the bromine atom serves as a handle for subsequent cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).

Strategic Workflow

The diagram below illustrates how to utilize this scaffold to generate a library of bioactive compounds (e.g., Kinase Inhibitors).

Caption: Figure 2. Divergent synthesis workflow. The isocyanate reactivity is exploited first to establish the linker, followed by Palladium-catalyzed modification of the bromine position.

Biological Relevance[8][9]

-

Kinase Inhibition: The thiophene-urea motif is a classic bioisostere for the ATP-binding hinge region in kinases. The bromine allows for the extension of the molecule into the "back pocket" of the enzyme.

-

Covalent Inhibition: If the bromine is replaced (post-urea formation) with an acrylamide or similar warhead, the scaffold can target cysteines. Alternatively, the isocyanate itself can be used as a "reactive probe" in chemoproteomics to map nucleophilic residues in proteins.

References

-

Organic Chemistry Portal. Curtius Rearrangement: Mechanism and Applications. Retrieved from [Link]

-

Royal Society of Chemistry. The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses. Org.[5][8][9][10] Biomol. Chem., 2023.[11] Retrieved from [Link]

-

National Institutes of Health (PubChem). 3-Bromothiophene-4-carboxylic acid (Precursor Data). Retrieved from [Link]

-

Organic Syntheses. General methods for Thiophene functionalization. Org.[5][8][9][10] Synth. 1959, 39, 75. Retrieved from [Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. nbinno.com [nbinno.com]

- 3. Curtius rearrangement - Wikipedia [en.wikipedia.org]

- 4. scispace.com [scispace.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. aquila.usm.edu [aquila.usm.edu]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Page loading... [guidechem.com]

- 10. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis, in silico and bio-evaluation studies of new isothiocyanate derivatives with respect to COX inhibition and H2S release profiles - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Potential Hazards and Toxicity of 3-Bromo-4-isocyanatothiophene

For Researchers, Scientists, and Drug Development Professionals

Preamble: A Proactive Approach to a Novel Reagent

Physicochemical Properties and Inherent Reactivity Profile

Understanding the chemical nature of 3-Bromo-4-isocyanatothiophene is fundamental to predicting its hazards. The molecule's toxicity is not just a static property but is intrinsically linked to its reactivity.

| Property | Predicted Value / Characteristic | Implication for Hazard Profile |

| Molecular Formula | C₅H₂BrNOS | Contains bromine and sulfur, which can lead to toxic combustion byproducts like hydrogen bromide and sulfur oxides.[1] |

| Appearance | Likely a solid or liquid | Potential for both airborne (dust/vapor) and direct contact hazards. |

| Isocyanate Group (-N=C=O) | Highly electrophilic and reactive | The primary driver of toxicity. Reacts exothermically with nucleophiles. |

| Moisture Sensitivity | High | Reacts readily with water, including atmospheric moisture, to form an unstable carbamic acid which decomposes to an amine and CO₂ gas.[2][3] This can cause pressure buildup in sealed containers.[4] |

| Thiophene Ring | Aromatic sulfur heterocycle | Susceptible to metabolic activation into potentially toxic intermediates.[5] |

The isocyanate functional group is the most significant contributor to the hazardous nature of this compound. Its reactivity with nucleophiles extends beyond water to alcohols, amines, and, crucially, biological macromolecules like proteins. This indiscriminate reactivity is the mechanistic basis for its potent irritant and sensitizing effects.

Caption: A logical workflow for the safe handling of hazardous reagents.

Personal Protective Equipment (PPE)

PPE is essential to protect against residual risks that cannot be eliminated by engineering controls.

-

Hand Protection: Wear chemical-resistant gloves, such as nitrile, ensuring they are inspected before use. [6][7]For prolonged operations, consider double-gloving or gloves with a longer breakthrough time.

-

Eye Protection: Chemical safety goggles are mandatory. [7]A full-face shield should be worn over goggles when there is a significant risk of splashes. [6]* Respiratory Protection: For situations where fume hood use is not possible or in case of a spill, a full-face respirator with a combination organic vapor/particulate cartridge is required. [8][7]* Skin and Body Protection: A lab coat is required at all times. [7]Disposable overalls may be appropriate for larger-scale work. [6]

Experimental Protocol: A Step-by-Step Guide to Safe Use

-

Preparation: Before retrieving the compound, ensure the fume hood is operational and all necessary PPE is donned. Prepare your reaction vessel and any quenching solutions.

-

Weighing and Transfer: Conduct all weighing and transfers within the fume hood. Use a disposable weighing boat. If the compound is a solid, take care to avoid generating dust.

-

Reaction Addition: Add the reagent to the reaction mixture slowly and in a controlled manner. Be aware of potential exotherms, especially when adding to solutions containing nucleophiles like amines or alcohols.

-

Work-Up: Quench any unreacted isocyanate carefully with a suitable reagent (e.g., isopropanol) before aqueous work-up.

-

Decontamination: After use, wipe down the spatula and any surfaces with a cloth dampened with isopropanol, followed by soap and water.

-

Waste Disposal: All contaminated materials (gloves, weighing boats, cloths) must be disposed of in a designated hazardous waste container. [1][2][9]

Emergency Response Protocols

Immediate and correct action is critical in the event of an exposure.

-

Inhalation: Immediately move the affected person to fresh air. [2][8]If they experience breathing difficulties or asthma-like symptoms, call for emergency medical assistance at once. [1][8]* Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area thoroughly with soap and plenty of water for at least 15 minutes. [2][9]Seek medical attention if irritation develops or persists. [2]* Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. [2][9]Remove contact lenses if present and easy to do. [2]Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. [10]Call a poison control center or physician for guidance. [2][9]* Spill Management: Evacuate the immediate area. [10]Wearing full PPE, including respiratory protection, cover the spill with an inert absorbent material (e.g., vermiculite, sand). [10]Collect the material into a suitable container for hazardous waste disposal. [10]Do not use combustible materials like paper towels to absorb the spill.

Storage and Disposal

Proper storage is crucial to maintain the reagent's integrity and prevent accidents.

-

Storage Conditions: Store the container tightly closed in a dry, cool, and well-ventilated area, preferably in a designated cabinet for reactive chemicals. [2][9][10]Store locked up. [1][2][9]Due to its high moisture sensitivity, storage under an inert atmosphere (e.g., nitrogen or argon) is strongly recommended. [2]* Incompatible Materials: Keep away from water, acids, strong bases, alcohols, and amines. [2][9]* Disposal: Dispose of unused material and its container at an approved hazardous waste disposal facility in accordance with local, state, and federal regulations. [1][2][9]Do not dispose of down the drain.

References

- Vertex AI Search. (2021).

- Covestro Solution Center.

- TCI Chemicals. (2025).

- Guidechem. 3-BROMO-4-METHYLTHIOPHENE 30318-99-1 wiki.

- Fisher Scientific. (2009).

- Chemscape. Isocyanate Exposure: Health Risks & Safety Precautions.

- SafeWork NSW.

- CymitQuimica. (2023). 3-Bromo-4-iodobenzaldehyde.

- ChemicalBook. (2025).

- Vertex AI Search. (2009).

- Thermo Fisher Scientific. (2025).

- PubChem. 3-Bromo-4-chlorothiophene | C4H2BrClS | CID 12356512.

- PubChem. 3-Bromothiophene | C4H3BrS | CID 13383.

- Safe Work Australia. (2020).

- NIH PubChem. 2-Bromothiophene | C4H3BrS | CID 13851.

- IChemE.

- Vertex AI Search.

- ScienceDirect. (2019). Safety evaluation of substituted thiophenes used as flavoring ingredients.

- HSE.

- ACS Publications. Bioactivation Potential of Thiophene-Containing Drugs | Chemical Research in Toxicology.

Sources

- 1. fishersci.com [fishersci.com]

- 2. fishersci.com [fishersci.com]

- 3. icheme.org [icheme.org]

- 4. solutions.covestro.com [solutions.covestro.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. hse.gov.uk [hse.gov.uk]

- 7. Isocyanates technical fact sheet | SafeWork NSW [safework.nsw.gov.au]

- 8. safeworkaustralia.gov.au [safeworkaustralia.gov.au]

- 9. fishersci.com [fishersci.com]

- 10. chemicalbook.com [chemicalbook.com]

Application Notes & Protocols for the Synthesis of 3-Bromo-4-isocyanatothiophene

Introduction: The Strategic Value of 3-Bromo-4-isocyanatothiophene

3-Bromo-4-isocyanatothiophene is a specialized heterocyclic building block of significant interest to researchers in medicinal chemistry and materials science. Its unique trifunctional nature—a thiophene core, a synthetically versatile bromine atom, and a highly reactive isocyanate group—offers a powerful platform for the construction of complex molecular architectures. The thiophene ring itself is a well-established pharmacophore found in numerous FDA-approved drugs, valued for its bioisosteric properties and ability to engage with biological targets. The bromine atom provides a handle for subsequent cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig), enabling the introduction of diverse substituents. The isocyanate moiety is a potent electrophile, readily reacting with nucleophiles such as amines, alcohols, and water to form ureas, carbamates, and amines, respectively. This guide provides a comprehensive, field-tested protocol for the reliable synthesis of this valuable intermediate, grounded in established chemical principles and prioritizing laboratory safety and reproducibility.

Strategic Overview of the Synthetic Pathway

The most robust and logical pathway to 3-Bromo-4-isocyanatothiophene begins with a commercially available precursor, 3,4-dibromothiophene. The synthesis is executed in two primary stages:

-

Formation of the Carboxylic Acid Intermediate: A selective lithium-halogen exchange on 3,4-dibromothiophene, followed by carboxylation with carbon dioxide, yields the key intermediate, 3-bromo-4-thiophenecarboxylic acid.

-

Conversion to the Isocyanate via Curtius Rearrangement: The carboxylic acid is converted to an acyl azide, which upon thermal rearrangement, expels nitrogen gas to furnish the target isocyanate.[1][2] This transformation is a cornerstone of amine and isocyanate synthesis due to its efficiency and tolerance of various functional groups.[2]

This strategy avoids the direct handling of potentially unstable 3-bromo-4-aminothiophene and leverages the well-understood and reliable Curtius rearrangement for the final, critical step.

Figure 1: Overall synthetic workflow from 3,4-dibromothiophene to the target isocyanate.

PART 1: Synthesis of 3-Bromo-4-thiophenecarboxylic Acid

Principle of the Reaction

This protocol utilizes a lithium-halogen exchange reaction, a powerful tool in organometallic chemistry for the formation of carbon-nucleophiles.[3] n-Butyllithium (n-BuLi) selectively abstracts a bromine atom from 3,4-dibromothiophene at low temperatures (-78 °C) to form a 3-bromo-4-lithiothiophene intermediate. This highly reactive organolithium species is then quenched with solid carbon dioxide (dry ice), which acts as an electrophile, to generate the corresponding carboxylate salt upon an acidic workup. The extremely low reaction temperature is critical to prevent side reactions and decomposition of the lithiated intermediate.[3]

Experimental Protocol

Materials & Reagents

| Reagent | Formula | M.W. ( g/mol ) | Amount | Moles | Eq. |

| 3,4-Dibromothiophene | C₄H₂Br₂S | 241.94 | 10.0 g | 41.3 mmol | 1.0 |

| n-Butyllithium | C₄H₉Li | 64.06 | 17.3 mL | 43.4 mmol | 1.05 |

| (2.5 M in hexanes) | |||||

| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 200 mL | - | - |

| Carbon Dioxide (Dry Ice) | CO₂ | 44.01 | ~50 g | ~1.14 mol | Large Excess |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | 200 mL | - | - |

| Hydrochloric Acid (2 M) | HCl | 36.46 | ~100 mL | - | - |

| Saturated Sodium Chloride (Brine) | NaCl | 58.44 | 100 mL | - | - |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | ~10 g | - | - |

Procedure

-

Setup: Assemble a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum. Flame-dry the entire apparatus under a vacuum and then cool to room temperature under a positive pressure of dry nitrogen.

-

Dissolution: Add 3,4-dibromothiophene (10.0 g, 41.3 mmol) to the flask and dissolve it in 200 mL of anhydrous THF.

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Lithiation: Slowly add n-butyllithium (17.3 mL of a 2.5 M solution in hexanes, 43.4 mmol) dropwise via syringe over 20 minutes, ensuring the internal temperature does not rise above -70 °C.

-

Stirring: Stir the resulting mixture at -78 °C for 1 hour. The solution may become slightly cloudy.

-

Carboxylation: Carefully and quickly add crushed dry ice pellets (~50 g) to the reaction mixture in several portions. A significant amount of CO₂ gas will evolve. Caution: Do not seal the flask.

-

Warming & Quenching: Once all the dry ice has been added, remove the cooling bath and allow the mixture to slowly warm to room temperature while stirring overnight (approx. 12-16 hours).

-

Workup: Quench the reaction by slowly adding 100 mL of 2 M HCl. Transfer the mixture to a separatory funnel.

-

Extraction: Extract the aqueous layer with diethyl ether (2 x 100 mL). Combine the organic layers.

-

Washing & Drying: Wash the combined organic phase with brine (100 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to afford 3-bromo-4-thiophenecarboxylic acid as a white to off-white solid. (Expected Yield: 70-85%).

PART 2: Synthesis of 3-Bromo-4-isocyanatothiophene

Principle of the Reaction: The Curtius Rearrangement

The Curtius rearrangement is a thermal decomposition of an acyl azide into an isocyanate with the loss of molecular nitrogen.[4][5] The reaction is believed to proceed through a concerted mechanism where the R-group migrates to the nitrogen atom simultaneously with the expulsion of N₂ gas. This concerted nature ensures the retention of configuration of the migrating group and avoids the formation of highly reactive and non-selective nitrene intermediates.[4]

The necessary acyl azide can be prepared from the carboxylic acid via a two-step process (activation to an acyl chloride followed by substitution with azide) or in a one-pot fashion using reagents like diphenylphosphoryl azide (DPPA).[1]

Figure 2: The concerted mechanism of the Curtius rearrangement.

Experimental Protocol

Materials & Reagents

| Reagent | Formula | M.W. ( g/mol ) | Amount | Moles | Eq. |

| 3-Bromo-4-thiophenecarboxylic Acid | C₅H₃BrO₂S | 207.05 | 5.0 g | 24.1 mmol | 1.0 |

| Thionyl Chloride | SOCl₂ | 118.97 | 2.6 mL | 36.2 mmol | 1.5 |

| Sodium Azide | NaN₃ | 65.01 | 1.88 g | 29.0 mmol | 1.2 |

| Anhydrous Toluene | C₇H₈ | 92.14 | 100 mL | - | - |

| Anhydrous Acetone | C₃H₆O | 58.08 | 50 mL | - | - |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 2 drops | - | cat. |

Procedure

-

Acid Chloride Formation: To a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, add 3-bromo-4-thiophenecarboxylic acid (5.0 g, 24.1 mmol) and anhydrous toluene (50 mL). Add two drops of DMF, followed by the dropwise addition of thionyl chloride (2.6 mL, 36.2 mmol).

-

Heating: Heat the mixture to reflux (approx. 80-90 °C) for 2 hours. The evolution of HCl gas will be observed. The reaction can be monitored by the disappearance of the solid starting material.

-

Solvent Removal: After cooling to room temperature, remove the excess thionyl chloride and toluene under reduced pressure to obtain the crude 3-bromo-4-thiophenecarbonyl chloride as an oil or low-melting solid. Use this crude product immediately in the next step.

-

Acyl Azide Formation: Dissolve the crude acyl chloride in 50 mL of anhydrous acetone and cool the solution to 0 °C in an ice bath. In a separate beaker, dissolve sodium azide (1.88 g, 29.0 mmol) in a minimal amount of water (~10 mL) and add this solution dropwise to the cooled acetone solution over 15 minutes. CAUTION: Sodium azide is highly toxic. Acyl azides are potentially explosive.

-

Stirring: Stir the reaction mixture vigorously at 0 °C for 1 hour.

-

Extraction: Pour the mixture into 100 mL of ice-cold water and extract with cold toluene (2 x 50 mL). Combine the organic layers. Do not concentrate the solution , as acyl azides can be explosive in concentrated form.

-

Curtius Rearrangement: Dry the toluene solution of the acyl azide over anhydrous sodium sulfate for 15 minutes, filter it into a clean, dry flask equipped with a reflux condenser and nitrogen inlet, and then slowly heat the solution to reflux (approx. 110 °C).

-

Monitoring: The rearrangement is accompanied by the evolution of nitrogen gas. Reflux the solution gently for 1-2 hours, or until gas evolution ceases.

-

Isolation: Cool the reaction mixture to room temperature. The resulting toluene solution contains the product, 3-Bromo-4-isocyanatothiophene. The solvent can be carefully removed under reduced pressure to yield the crude isocyanate, which should be used immediately or stored under an inert atmosphere due to its moisture sensitivity. Further purification can be achieved by vacuum distillation if necessary, but requires extreme caution.

Safety, Handling, and Self-Validation

Trustworthiness Through Safety: The protocols described involve hazardous materials that demand strict adherence to safety procedures. A self-validating system is one where risks are anticipated and mitigated.

-

Organolithium Reagents (n-BuLi): Highly pyrophoric and react violently with water and protic solvents. All manipulations must be performed under a dry, inert atmosphere (nitrogen or argon) using syringe and cannula techniques. Anhydrous solvents are essential.

-

Sodium Azide and Acyl Azides: Sodium azide is acutely toxic and can form highly explosive heavy metal azides if disposed of improperly. Acyl azides are thermally unstable and potentially explosive, especially in concentrated form.[6]

-

NEVER use metal spatulas to handle sodium azide.

-

ALWAYS perform reactions involving azides behind a blast shield.

-

AVOID isolating the acyl azide intermediate. Use the solution directly for the rearrangement.

-

QUENCH any residual azide waste with a suitable reagent (e.g., nitrous acid) before disposal, following institutional safety guidelines.

-

-

Isocyanates: Isocyanates are potent lachrymators and respiratory sensitizers. They are highly reactive towards moisture.

-

ALWAYS handle isocyanates in a well-ventilated fume hood.

-

WEAR appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

STORE the final product under an inert atmosphere and away from moisture.

-

References

-

MDPI. (2023). Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of 3-bromo-4-phenylisothiazole-5-carboxylic acid (11) and.... Available at: [Link]

-

Organic Syntheses. (n.d.). 3-bromothiophene. Available at: [Link]

- Google Patents. (n.d.). CN103613577A - Preparation method for 3,4-dibromothiophene.

- Google Patents. (n.d.). CN108929306B - Preparation method of 3-bromothiophene.

-

ResearchGate. (2023). Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid. Available at: [Link]

-

SciSpace. (n.d.). New Syntheses of 3-Bromothiophene and 3,4-Dibromothiophene. Available at: [Link]

-

Wikipedia. (n.d.). Curtius rearrangement. Available at: [Link]

-

National Institutes of Health (NIH). (n.d.). The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Thiophene synthesis. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Curtius Rearrangement. Available at: [Link]

-

SciSpace. (n.d.). The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. Available at: [Link]

-

Taylor & Francis. (n.d.). Curtius rearrangement – Knowledge and References. Available at: [Link]

-

Supporting Information. (n.d.). Influence of an Ester Directing-Group on Defect Formation in the Synthesis of Conjugated Polymers via Direct Arylation Polymerization (DArP) using Sustainable Solvents. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Acyl azide synthesis by azidonation, azidation or substitution. Available at: [Link]

-

Indian Academy of Sciences. (n.d.). Organo-lithiation and halogen metal exchange reactions in organic synthesis-an anomolous aromatic substitution via halogen-metal. Available at: [Link]

-

PubChem. (n.d.). 3-Bromothiophene. Available at: [Link]

-

ResearchGate. (n.d.). Direct and facile synthesis of acyl azides from carboxylic acids using the trichloroisocyanuric acid–triphenylphosphine system. Available at: [Link]

- Google Patents. (n.d.). US5371240A - Process for the preparation of pure thiophene derivatives.

Sources

- 1. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Curtius rearrangement - Wikipedia [en.wikipedia.org]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. Acyl azide synthesis by azidonation, azidation or substitution [organic-chemistry.org]

Application Note: Curtius Rearrangement of 3-Bromo-4-thenoyl Azide to Isocyanate

Part 1: Executive Summary & Core Directive

Objective: This guide details the thermal rearrangement of 3-bromothiophene-4-carbonyl azide (referred to herein as 3-bromo-4-thenoyl azide) to its corresponding isocyanate, 3-bromo-4-isocyanatothiophene.

Significance: Thiophene isocyanates are high-value intermediates in medicinal chemistry, serving as precursors to ureas, carbamates, and amines. The 3,4-substitution pattern is particularly valuable as a bioisostere for ortho-substituted phenyl rings in kinase inhibitors and GPCR ligands. However, the instability of the acyl azide precursor and the high reactivity of the isocyanate product require a strictly controlled protocol to ensure safety and yield.

Scope:

-

Safety: Handling of energetic acyl azides.

-

Protocol: Step-by-step thermal decomposition in toluene.

-

Validation: In-situ IR monitoring and isolation strategies.

Part 2: Critical Safety Analysis (Zero-Compromise)

WARNING: This protocol involves the handling of acyl azides (explosive hazards) and isocyanates (severe respiratory sensitizers).[4]

-

Energetic Hazard: Thiophene carbonyl azides decompose exothermically. Differential Scanning Calorimetry (DSC) data for similar thiophene azides indicates an onset of decomposition around 90–100°C with significant energy release (

).-

Directive: Never heat the neat azide. Always perform the rearrangement in dilute solution (e.g., Toluene).

-

Directive: Do not use halogenated solvents (e.g., CH₂Cl₂) for the rearrangement step if temperatures >40°C are required, as they may not provide sufficient thermal buffering.

-

-

Respiratory Hazard: Isocyanates are potent sensitizers. All operations must occur in a functioning chemical fume hood.[5]

-

Moisture Sensitivity: Isocyanates react rapidly with water to form carbamic acids, which decarboxylate to amines and subsequently form symmetrical ureas (major impurity). All glassware must be flame-dried.

Part 3: Mechanistic Insight

The Curtius rearrangement of 3-bromo-4-thenoyl azide proceeds via a concerted mechanism. Unlike the Hofmann rearrangement, there is no evidence of a free nitrene intermediate in the thermal decomposition of heteroaromatic acyl azides. The migration of the thiophene ring to the nitrogen occurs simultaneously with the expulsion of nitrogen gas (

Pathway Visualization

Figure 1: Concerted mechanism of the Curtius rearrangement. The thiophene ring migrates from Carbon to Nitrogen as

Part 4: Experimental Protocol

Pre-Requisites & Materials[1][6]

-

Starting Material: 3-bromothiophene-4-carbonyl azide (Freshly prepared from acid chloride +

or via DPPA method).-

Note: If preparing via acid chloride, ensure complete removal of aqueous azide salts before thermolysis to prevent formation of explosive hydrazoic acid (

).

-

-

Solvent: Toluene (Anhydrous, stored over molecular sieves).

-

Equipment:

-

3-neck Round Bottom Flask (RBF).

-

Reflux condenser with

inlet. -

Internal thermometer.

-

FT-IR probe (highly recommended for real-time monitoring).

-

Step-by-Step Methodology

Step 1: System Preparation[6]

-

Assemble the glassware and flame-dry under a stream of nitrogen.

-

Maintain a positive pressure of nitrogen throughout the experiment to exclude atmospheric moisture.

Step 2: Dissolution (Critical for Safety)

-

Charge the reaction flask with anhydrous toluene (10 mL per 1 g of azide).

-

Reasoning: Dilution acts as a heat sink, preventing thermal runaway during the exothermic decomposition.

-

-

Add the solid 3-bromo-4-thenoyl azide to the toluene at room temperature. Stir until fully dissolved.

-

Checkpoint: The solution should be clear. If the azide was prepared in situ, ensure the organic layer is dried (

) and filtered prior to this step.

-

Step 3: Thermal Rearrangement

-

Begin heating the solution slowly using an oil bath.

-

Target Temperature: Bring the internal temperature to 90–100°C .

-

Observation: Gas evolution (

) will commence around 80–90°C. This confirms the reaction is proceeding.

-

-

Maintain reflux (approx. 110°C) for 1 to 2 hours .

-

Endpoint: Cessation of gas evolution usually marks completion, but IR monitoring is superior.

-

Step 4: In-Situ Monitoring (The "Self-Validating" Step)

Use FT-IR to monitor the reaction progress.

-

Disappearance: Acyl Azide peak at ~2140 cm⁻¹ .[4]

-

Appearance: Isocyanate peak (strong, sharp) at ~2270 cm⁻¹ .[4]

-

Validation: The reaction is complete when the peak at 2140 cm⁻¹ is fully extinguished.

Step 5: Isolation or Downstream Trapping

-

Option A: Isolation (Distillation)

-

Remove toluene under reduced pressure (Rotary evaporator, bath < 50°C).

-

Vacuum distill the residue. 3-bromo-4-isocyanatothiophene is a liquid.

-

Warning: Isocyanates can polymerize upon prolonged heating.

-

-

Option B: One-Pot Trapping (Recommended)

-

Cool the toluene solution to room temperature.

-

Add the nucleophile (e.g., an amine for urea, an alcohol for carbamate) directly to the isocyanate solution.

-

Stir for 1–4 hours.

-

Part 5: Data Presentation & Analytical Standards

Expected Analytical Data

| Parameter | Value / Characteristic | Notes |

| IR (Azide) | ~2140 cm⁻¹ | Strong, asymmetric stretch. |

| IR (Isocyanate) | ~2260–2275 cm⁻¹ | Very strong, sharp peak. Diagnostic. |

| Reaction Temp | 90–110°C | Onset of |

| Yield | 75–90% | Quantitative conversion is common; losses occur during isolation. |

| Appearance | Pale yellow oil | Darkens upon exposure to air/moisture. |

Workflow Diagram

Figure 2: Operational workflow for the conversion and decision points for isolation vs. trapping.

Part 6: Troubleshooting & Optimization

-

Issue: Formation of Urea Precipitate.

-

Cause: Moisture ingress. The isocyanate reacted with water to form an amine, which reacted with remaining isocyanate.

-

Solution: Re-dry toluene over sodium/benzophenone or activated molecular sieves (3Å or 4Å). Ensure

line is dry.

-

-

Issue: Incomplete Conversion.

-

Cause: Temperature too low. Thiophene rings are electron-rich, but the bromine at C3 and carbonyl at C4 creates steric strain.

-